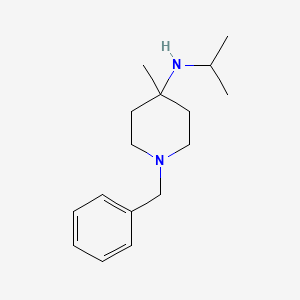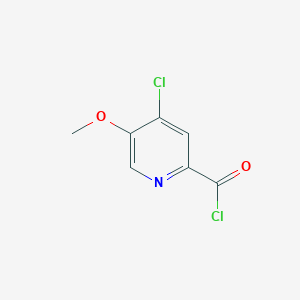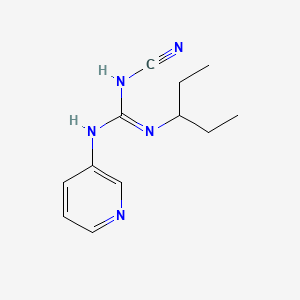
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine typically involves the reaction of a suitable guanidine precursor with a cyano-containing reagent. Common synthetic routes may include:
Step 1: Preparation of the guanidine precursor by reacting an amine with a cyanamide.
Step 2: Introduction of the ethylpropyl group through alkylation reactions.
Step 3: Coupling with a pyridyl-containing reagent under appropriate conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to amines or other derivatives.
Substitution: The pyridyl group can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases or acids: To facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving guanidines.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of agrochemicals or materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine would depend on its specific interactions with molecular targets. Generally, guanidines can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyano-3-(3-pyridyl)guanidine
- 2-Cyano-1-(1-methylpropyl)-3-(3-pyridyl)guanidine
- 2-Cyano-1-(1-ethylpropyl)-3-(2-pyridyl)guanidine
Uniqueness
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethylpropyl group and the position of the pyridyl group can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
60560-01-2 |
|---|---|
Molekularformel |
C12H17N5 |
Molekulargewicht |
231.30 g/mol |
IUPAC-Name |
1-cyano-2-pentan-3-yl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-3-10(4-2)16-12(15-9-13)17-11-6-5-7-14-8-11/h5-8,10H,3-4H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
VUTFWRRFRIIESD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N=C(NC#N)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


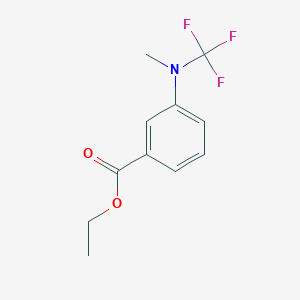

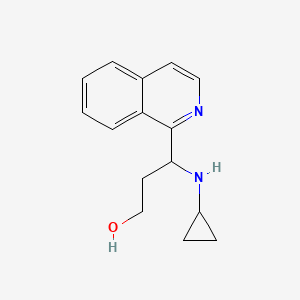
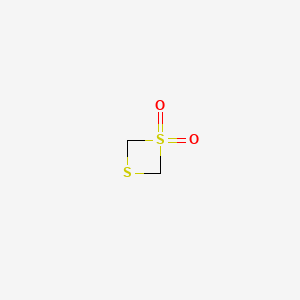

![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
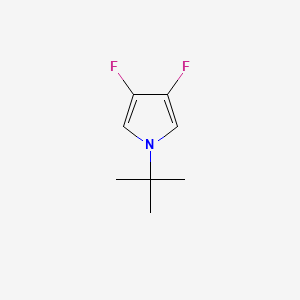
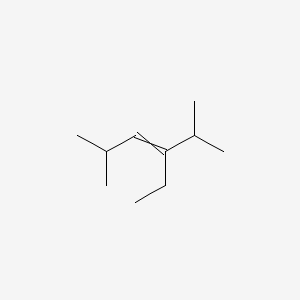
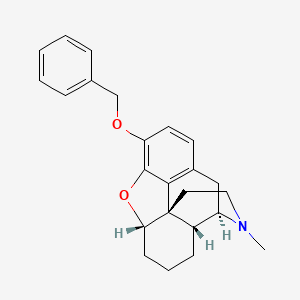
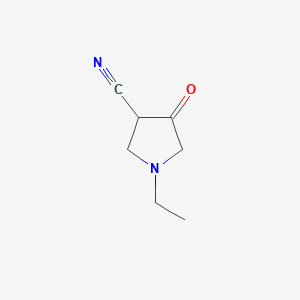
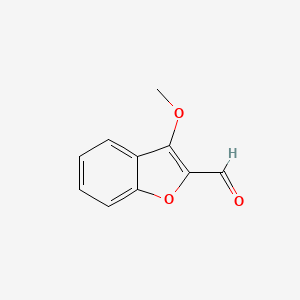
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
